ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate, also known as ethyl ferulate, is a chemical compound that belongs to the family of phenolic esters. It is a yellowish-brown powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. Ethyl ferulate is an important compound in the field of natural products chemistry due to its various biological activities.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the activity of enzymes involved in the development of various diseases. Ethyl ferulate has also been shown to modulate various signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl ferulate has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. Ethyl ferulate has also been reported to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate in lab experiments include its low toxicity, high solubility in organic solvents, and its ability to scavenge free radicals and inhibit the activity of enzymes involved in the development of various diseases. The limitations of using ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate in lab experiments include its relatively high cost, low stability in aqueous solutions, and its limited availability.
Future Directions
For the research on ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate include the development of new synthesis methods to improve its yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its synergistic effects with other natural products. Furthermore, the use of ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Synthesis Methods
Ethyl ferulate can be synthesized by the esterification of ferulic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 60-80°C for 2-3 hours. After the reaction is complete, the product is purified by recrystallization from a suitable solvent such as ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate acetate or methanol.
Scientific Research Applications
Ethyl ferulate has been extensively studied for its various biological activities. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Ethyl ferulate has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases. Furthermore, ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate has been reported to have a protective effect on the liver, heart, and kidneys.
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-12(17-2)11(15)7-9/h4-7,15H,3H2,1-2H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIYZYNSJSYIEP-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
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